molecular formula C13H12F3NO3 B2660662 N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide CAS No. 2411263-99-3

N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide

Cat. No.: B2660662
CAS No.: 2411263-99-3
M. Wt: 287.238
InChI Key: DNVVCISZFYLWCB-UHFFFAOYSA-N
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Description

N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide is a compound that features a trifluoromethoxy group, which is known for its significant impact on the pharmacological properties of molecules. The trifluoromethoxy group enhances the metabolic stability, lipophilicity, and bioavailability of the compound, making it a valuable component in pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl ring and the introduction of the trifluoromethoxy group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, diols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances binding affinity to target proteins, while the oxirane ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide is unique due to the combination of the trifluoromethoxy group, cyclopropyl ring, oxirane ring, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-[4-(trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)20-9-3-1-8(2-4-9)12(5-6-12)17-11(18)10-7-19-10/h1-4,10H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVVCISZFYLWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)OC(F)(F)F)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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